
Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate is a chemical compound with potential applications in scientific research. It is a sulfonate ester of quinoline, which is a heterocyclic compound containing a nitrogen atom in its ring structure. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mecanismo De Acción
The mechanism of action of quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. This compound has been shown to specifically target protein kinase C and phospholipase C, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects:
Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C and phospholipase C, which play important roles in cellular signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and antiproliferative effects in certain cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate has several advantages and limitations for laboratory experiments. One advantage is its ability to specifically target certain enzymes involved in cellular signaling pathways. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that its mechanism of action may not be fully understood, which could limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research involving quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate. One direction is to further study its mechanism of action and identify other enzymes that it may target. Additionally, this compound could be further studied for its potential therapeutic applications, particularly in the context of diseases involving abnormal cellular signaling pathways. Finally, new methods for synthesizing this compound could be developed to improve its yield and purity.
Métodos De Síntesis
Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate can be synthesized using a variety of methods. One common method involves the reaction of quinoline with 2,4-dichloro-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the sulfonate ester with a yield of approximately 60-70%.
Aplicaciones Científicas De Investigación
Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate has potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase C. These enzymes play important roles in cellular signaling pathways, and their inhibition by quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate may have therapeutic implications.
Propiedades
Nombre del producto |
Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate |
|---|---|
Fórmula molecular |
C16H11Cl2NO3S |
Peso molecular |
368.2 g/mol |
Nombre IUPAC |
quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate |
InChI |
InChI=1S/C16H11Cl2NO3S/c1-10-8-15(13(18)9-12(10)17)23(20,21)22-14-6-2-4-11-5-3-7-19-16(11)14/h2-9H,1H3 |
Clave InChI |
HQJHOBANXABPTB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
SMILES canónico |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




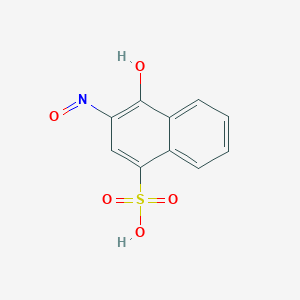
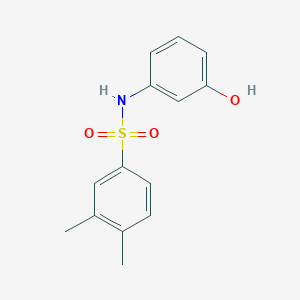
![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)
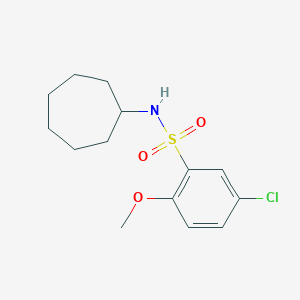
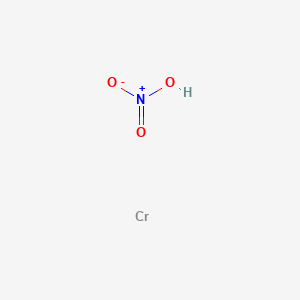
![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)



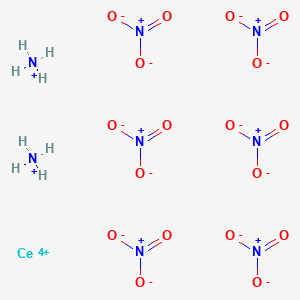

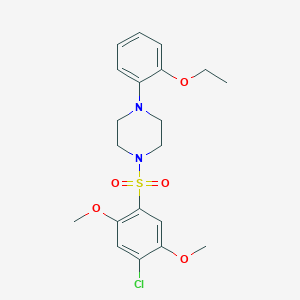
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)